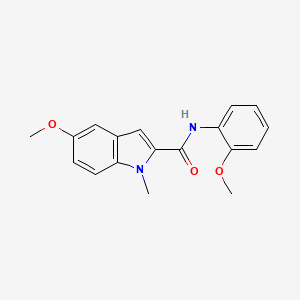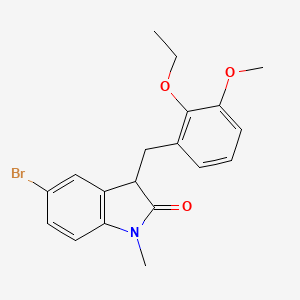![molecular formula C22H22N2O6 B11356768 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11356768.png)
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down. It consists of several functional groups:
Benzodioxin: A bicyclic ring system containing an oxygen bridge.
Oxazole: A five-membered heterocycle with oxygen and nitrogen atoms.
Carboxamide: The amide functional group (-CONH₂).
The compound’s full IUPAC name is quite a tongue-twister, so let’s call it “Compound X” for simplicity.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X can undergo oxidation reactions, converting functional groups (e.g., alcohols) to carbonyls.
Reduction: Reduction can reduce carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxazole nitrogen or benzodioxin oxygen.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
Targets: Compound X likely interacts with specific cellular receptors or enzymes.
Pathways: It may modulate signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Compound X stands out due to its oxazole-carboxamide combination.
Properties
Molecular Formula |
C22H22N2O6 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H22N2O6/c1-26-17-5-3-14(11-20(17)27-2)7-8-23-22(25)16-13-19(30-24-16)15-4-6-18-21(12-15)29-10-9-28-18/h3-6,11-13H,7-10H2,1-2H3,(H,23,25) |
InChI Key |
ZAYHPWZHJLMQHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11356685.png)
![2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11356688.png)


![4-tert-butyl-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11356703.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-methylpropanamide](/img/structure/B11356707.png)
![2-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid](/img/structure/B11356720.png)

![2-bromo-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11356729.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B11356731.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]propan-1-one](/img/structure/B11356739.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B11356740.png)
![2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-piperidinyl)ethanone](/img/structure/B11356741.png)
![N-(3-isopropoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11356752.png)
